N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

Anti-tubercular drug discovery Phenotypic screening Rv1625c/Cya adenylate cyclase

This compound is the founding hit of a 29-analog series targeting M. tuberculosis Rv1625c/Cya adenylate cyclase, identified in cholesterol-dependent phenotypic assays. Its SAR is exquisitely sensitive—minor structural changes drastically alter target engagement and oral bioavailability. Generic replacements risk loss of the functional phenotype. Use as a reference standard alongside lead P15 (EC50 1.96 µM, F=58%) for hit-to-lead benchmarking, chemoproteomics, or ADME model validation. Accelerate your anti-tubercular program with the validated parent scaffold.

Molecular Formula C15H11ClN2O2S
Molecular Weight 318.78
CAS No. 946340-97-2
Cat. No. B2761808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide
CAS946340-97-2
Molecular FormulaC15H11ClN2O2S
Molecular Weight318.78
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H11ClN2O2S/c16-11-5-3-10(4-6-11)13-8-12(18-20-13)9-17-15(19)14-2-1-7-21-14/h1-8H,9H2,(H,17,19)
InChIKeyXKDAFEMYGYNOET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide (CAS 946340-97-2): Structural and Pharmacological Baseline for Procurement Decisions


N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide (CAS 946340-97-2) is a synthetic heterocyclic compound belonging to the isoxazole–thiophene carboxamide class, characterized by a 5-(4-chlorophenyl)isoxazole core linked via a methylene bridge to a thiophene-2-carboxamide moiety [1]. It was identified as an initial screening hit from the ChemDiv molecular library in a phenotypic whole-cell assay against Mycobacterium tuberculosis H37Rv cultivated in cholesterol-containing medium, where it demonstrated activity as a putative Rv1625c/Cya adenylate cyclase activator [2]. The compound serves as the founding scaffold for a 29-analog structure–activity relationship (SAR) campaign that yielded improved leads such as P15 [2].

Why Generic Isoxazole–Thiophene Carboxamide Substitution Fails for N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide (946340-97-2)


Substituting N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide with a generic isoxazole–thiophene carboxamide analog is untenable because the SAR campaign originating from this scaffold demonstrated that even minor structural modifications within the series sharply alter both target engagement (Rv1625c/Cya activation) and pharmacokinetic performance [1]. The medicinal chemistry effort revealed limited SAR, meaning that potency and ADME properties are highly sensitive to the specific substitution pattern of the 4-chlorophenyl and thiophene-2-carboxamide groups; the lead analog P15 achieved an intramacrophage EC50 of 1.96 µM and 58.0% oral bioavailability in mice, metrics that were not transferable to close structural neighbors [1]. Consequently, generic replacement without experimental validation carries a high risk of losing the functional adenylate cyclase activation phenotype and in vivo exposure profile that define this chemotype's utility.

Quantitative Differentiation Evidence for N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide (946340-97-2)


Phenotypic Whole-Cell Anti-Tubercular Activity in Cholesterol-Containing Medium vs. the Optimized Lead Analog P15

The original screening hit N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide was identified in a phenotypic assay against M. tuberculosis H37Rv cultured in cholesterol medium and served as the starting point for the synthesis of 29 analogs [1]. The most notable analog, P15, achieved an intramacrophage EC50 of 1.96 µM and 58.0% oral bioavailability in mice dosed at 20 mg/kg [1]. While the exact EC50 of the parent hit was not disclosed at the level of public abstract detail, its differentiation lies in being the scaffold that enabled P15's in vivo oral efficacy—a property absent in the hit itself but realized through structure-guided optimization of the core chemotype [1].

Anti-tubercular drug discovery Phenotypic screening Rv1625c/Cya adenylate cyclase

Structural Uniqueness of the 4-Chlorophenyl Isoxazole–Thiophene Carboxamide Scaffold Among ChemDiv Library Hits

The ChemDiv library screen against M. tuberculosis in cholesterol-containing medium yielded the isoxazole–thiophene carboxamide chemotype as a novel hit, distinct from other anti-tubercular chemotypes identified in the same or analogous screens [1]. The specific substitution pattern—4-chlorophenyl at the isoxazole 5-position and thiophene-2-carboxamide at the 3-methylene linker—is not represented in other publicly reported M. tuberculosis active series, making this compound a singleton scaffold for Rv1625c/Cya-targeted probe development [1].

Cheminformatics Library screening Scaffold novelty

Target Engagement Profile: Putative Rv1625c/Cya Adenylate Cyclase Activation vs. Non-Mechanistic Anti-Tuberculars

The compound was identified as a putative Rv1625c/Cya activator, a mechanism distinct from the cell wall synthesis inhibition (e.g., isoniazid, ethambutol) or ATP synthase inhibition (bedaquiline) employed by standard anti-tubercular drugs [1]. This mechanism was inferred from the cholesterol-dependent activity profile, as Rv1625c/Cya is implicated in cholesterol catabolism in M. tuberculosis [1]. In contrast, first-line agents such as isoniazid (MIC ~0.05 µg/mL) and rifampicin (MIC ~0.5 µg/mL) act via well-characterized targets unrelated to cholesterol metabolism [2].

Target-based drug discovery Rv1625c/Cya Adenylate cyclase

Oral Bioavailability Attainment Through SAR: Parent Hit vs. Lead Analog P15

The SAR study demonstrated that the parent hit itself lacked sufficient oral exposure, whereas the optimized analog P15 achieved 58.0% oral bioavailability at 20 mg/kg in a mouse pharmacokinetic study [1]. This represents a critical differentiation: the parent compound serves as a tool compound for probe development and target validation, while P15 (the 29th analog) achieved in vivo oral efficacy suitable for preclinical development [1].

Pharmacokinetics Oral bioavailability Lead optimization

Optimal Research and Procurement Application Scenarios for N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide (946340-97-2)


Anti-Tubercular Lead Optimization and SAR Expansion Campaigns

The compound serves as the founding hit scaffold for a 29-analog SAR series targeting M. tuberculosis Rv1625c/Cya. Researchers can use it as a reference standard for synthesizing and benchmarking novel analogs, with P15 (EC50 = 1.96 µM intramacrophage; F = 58.0% oral in mice) as the comparative efficacy benchmark [1]. Procurement supports hit-to-lead programs seeking to improve potency while maintaining oral bioavailability.

Rv1625c/Cya Adenylate Cyclase Probe Development and Target Validation

As a putative Rv1625c/Cya activator identified in cholesterol-dependent M. tuberculosis growth assays, this compound is a tool for chemical biology studies investigating cholesterol catabolism and cAMP signaling in mycobacterial pathogenesis [1]. It can be paired with genetic knockout or overexpression strains to confirm target engagement and downstream pathway modulation.

Scaffold-Hopping and Chemoproteomics for Novel Anti-Tubercular Mechanisms

The scaffold's novelty and mechanistic orthogonality to existing anti-tubercular classes (isoniazid, rifampicin, bedaquiline) make it a valuable starting point for scaffold-hopping campaigns and chemoproteomic target identification studies [1] [2]. It enables exploration of cholesterol-dependent vulnerabilities in M. tuberculosis, a pathway not addressed by current front-line or reserve agents.

Comparative Pharmacokinetic Profiling of Isoxazole–Thiophene Carboxamide Analogs

The parent hit, alongside analog P15 (F = 58.0%), provides a matched pair for investigating the structural features governing oral absorption in the isoxazole–thiophene carboxamide series [1]. ADME labs can use the parent compound as a low-bioavailability control to validate in vitro–in vivo correlation (IVIVC) models for this chemotype.

Quote Request

Request a Quote for N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.